molecular formula C9H8BrClO3 B1354519 3-Bromo-2,6-dimethoxybenzoyl chloride CAS No. 84225-91-2

3-Bromo-2,6-dimethoxybenzoyl chloride

Cat. No.: B1354519
CAS No.: 84225-91-2
M. Wt: 279.51 g/mol
InChI Key: CHIRKTGXHJSREC-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethoxybenzoyl chloride is a chemical compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.51 g/mol. This compound is known for its versatile properties and is extensively studied in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoyl chloride, 3-bromo-2,6-dimethoxy- typically involves the bromination and methoxylation of benzoyl chloride. The reaction conditions often include the use of bromine and methanol as reagents, with a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and methoxylation processes, utilizing advanced chemical reactors and controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dimethoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to form substituted products.

    Oxidation Reactions: Can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: Can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Substituted benzoyl derivatives.

    Oxidation: 3-bromo-2,6-dimethoxybenzoic acid.

    Reduction: 3-bromo-2,6-dimethoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-2,6-dimethoxybenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoyl chloride, 3-bromo-2,6-dimethoxy- involves its interaction with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved include electrophilic aromatic substitution, where the compound acts as an electrophile, reacting with nucleophiles to form stable intermediates .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzoyl Chloride: Similar in structure but lacks the bromine atom.

    3-Bromo-2,6-dimethoxybenzaldehyde: Similar but contains an aldehyde group instead of a chloride group.

Uniqueness

3-Bromo-2,6-dimethoxybenzoyl chloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

3-bromo-2,6-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIRKTGXHJSREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440854
Record name Benzoyl chloride, 3-bromo-2,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84225-91-2
Record name Benzoyl chloride, 3-bromo-2,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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